molecular formula C25H23ClN4O B15108683 Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- CAS No. 1307239-22-0

Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-

Cat. No.: B15108683
CAS No.: 1307239-22-0
M. Wt: 430.9 g/mol
InChI Key: PORFMRQWLQSCRN-UHFFFAOYSA-N
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Description

Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-, the synthesis can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can inhibit the activity of topoisomerases, leading to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its antimicrobial and anticancer activities compared to other quinoxaline derivatives .

Properties

CAS No.

1307239-22-0

Molecular Formula

C25H23ClN4O

Molecular Weight

430.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)quinoxaline

InChI

InChI=1S/C25H23ClN4O/c1-31-21-12-6-18(7-13-21)24-25(28-23-5-3-2-4-22(23)27-24)30-16-14-29(15-17-30)20-10-8-19(26)9-11-20/h2-13H,14-17H2,1H3

InChI Key

PORFMRQWLQSCRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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